Alkyne-Val-Cit-PAB-OH
Description
Contextualizing Val-cit-PAB-OH within Cleavable Linker Systems
Cleavable linkers are designed to be stable in the systemic circulation and to release their potent payload upon reaching the target tumor microenvironment or after internalization into the cancer cell. sygnaturediscovery.comaxispharm.com This controlled release is achieved by exploiting the unique physiological or biochemical characteristics of tumor cells, such as lower pH or the presence of specific enzymes. biochempeg.comaxispharm.com
Significance of Cleavable Linkers in Targeted Therapies
The primary advantage of cleavable linkers lies in their ability to facilitate the release of an unmodified, highly potent payload at the site of action. cam.ac.uk This is crucial for maximizing the therapeutic window of the ADC. An ideal linker must remain intact in the bloodstream to prevent premature drug release, which could lead to off-target toxicity. biochempeg.comsygnaturediscovery.com Upon reaching the target, the linker must be efficiently cleaved to ensure the cytotoxic agent can exert its effect. axispharm.com
Cleavable linkers are broadly categorized based on their cleavage mechanism, including:
Enzymatically cleavable linkers: These are designed to be substrates for enzymes that are overexpressed in tumor cells or within the lysosomal compartment. nih.govaxispharm.com
pH-sensitive linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). nih.gov
Redox-sensitive linkers: Disulfide-based linkers are a prime example, designed to be cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream. cam.ac.uk
The Val-cit-PAB-OH linker falls into the category of enzymatically cleavable linkers, specifically designed to be recognized and cleaved by lysosomal proteases. broadpharm.comcd-bioparticles.netcaymanchem.com
Evolution of Peptide-Based Linkers in Drug Delivery
Peptide-based linkers have become a dominant class of enzymatically cleavable linkers due to their high specificity and tunable properties. rsc.orgnih.gov Early research in the field of ADCs explored various peptide sequences to identify those that were selectively cleaved by tumor-associated proteases. This led to the identification of dipeptides that could be recognized by enzymes like cathepsin B, a lysosomal cysteine protease often upregulated in cancer cells. caymanchem.com
The development of the valine-citrulline (Val-Cit) dipeptide was a significant milestone. biochempeg.com Research demonstrated that the Val-Cit sequence was an excellent substrate for cathepsin B, leading to efficient cleavage within the lysosome. tcichemicals.com This specificity ensures that the payload is released inside the target cell, minimizing damage to healthy tissues. The Val-Cit linker proved to be significantly more stable in human plasma compared to other dipeptide linkers like Phe-Lys. nih.gov The evolution of these linkers has also involved modifications to enhance properties such as hydrophilicity and stability, for instance, by creating branched peptide structures or incorporating polyethylene (B3416737) glycol (PEG) spacers. rsc.orgacs.orgnih.gov
Overview of Val-cit-PAB-OH as a Core Scaffold
Val-cit-PAB-OH is a key chemical entity used in the construction of ADCs. broadpharm.comcd-bioparticles.net It serves as a precursor for the complete linker that is ultimately conjugated to both the antibody and the cytotoxic drug. caymanchem.commedkoo.com The structure of Val-cit-PAB-OH consists of three key components:
Valine-Citrulline (Val-Cit) Dipeptide: This is the cathepsin B-cleavable recognition site. The specificity of this dipeptide for cathepsin B is a critical feature that ensures targeted drug release within the lysosome of cancer cells. cd-bioparticles.netcaymanchem.com
p-Aminobenzyl Alcohol (PAB): This component acts as a self-immolative spacer. nih.govnih.gov After the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached drug in its active, unmodified form. nih.govnih.gov The inclusion of the PAB spacer is crucial as it overcomes steric hindrance that might otherwise prevent efficient enzymatic cleavage if the drug were directly attached to the dipeptide. nih.gov
Hydroxyl Group (-OH): This functional group on the PAB moiety is the point of attachment for the cytotoxic payload, typically through a carbamate (B1207046) linkage.
The combination of the Val-Cit dipeptide and the PAB self-immolative spacer creates a highly effective and widely adopted linker system for ADCs. nih.govacs.org Several FDA-approved ADCs utilize this Val-Cit-PAB technology, a testament to its clinical success and reliability. nih.govmedkoo.com
Interactive Data Table: Components of the Val-cit-PAB-OH Linker
| Component | Function | Key Features |
| Valine-Citrulline (Val-Cit) | Enzymatic cleavage site | Specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells. cd-bioparticles.netcaymanchem.com |
| p-Aminobenzyl Alcohol (PAB) | Self-immolative spacer | Undergoes spontaneous 1,6-elimination after dipeptide cleavage to release the payload. nih.govnih.gov Overcomes steric hindrance for efficient cleavage. nih.gov |
| Hydroxyl Group (-OH) | Payload attachment point | Allows for the conjugation of the cytotoxic drug, typically forming a carbamate bond. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGTWZUZGZKHY-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-79-1 | |
| Record name | (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Val Cit Pab Oh and Its Derivatives
Established Synthetic Pathways for Val-cit-PAB-OH
The original synthetic route to Val-cit-PAB-OH, as reported by Dubowchik and colleagues, involved the initial preparation of the protected dipeptide, Fmoc-Val-Cit. nih.govcaymanchem.com This dipeptide was then coupled with p-aminobenzyl alcohol to form the core structure. A key step in this pathway was the use of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) as the coupling reagent for the amide bond formation between the dipeptide and the p-aminobenzyl alcohol spacer. nih.govgoogle.com
Improved Synthetic Approaches and Yield Optimization
To address the shortcomings of the original pathway, improved synthetic methodologies have been developed, most notably a revised route that significantly enhances yield and stereochemical control. nih.govresearchgate.net This alternative approach reorders the assembly of the molecular components and utilizes more efficient coupling reagents. nih.gov
The improved synthesis begins with the protection of L-Citrulline, for example with a fluorenylmethyloxycarbonyl (Fmoc) group. This protected amino acid (Fmoc-L-Citrulline) is then coupled with p-aminobenzyl alcohol. A key modification in this step is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which provides the intermediate Fmoc-Cit-PABOH in good yield (60-80%). nih.gov
| Synthetic Pathway Comparison | Original Method (Dubowchik et al.) | Improved Method (Mondal et al.) |
| Key Coupling Reagent | EEDQ | HATU |
| Overall Yield | ~20-25% nih.gov | ~50% nih.govresearchgate.net |
| Epimerization | Significant diastereomeric mixtures formed nih.gov | No observable epimerization; single diastereomer obtained nih.gov |
| Synthetic Order | (Fmoc-Val-Cit) + PAB-OH nih.gov | (Fmoc-Cit-PABOH) + Fmoc-Val-OSu nih.gov |
Strategies for Epimerization Avoidance
The primary issue with the established synthesis was the loss of stereochemical integrity at the citrulline α-carbon during the EEDQ-mediated coupling of the Fmoc-Val-Cit dipeptide. nih.gov The improved synthetic strategy directly circumvents this problem by changing the order of operations.
The successful strategy for avoiding epimerization involves forming the amide bond between citrulline and p-aminobenzyl alcohol before introducing the valine residue. By coupling Fmoc-L-Citrulline with p-aminobenzyl alcohol first, the citrulline's stereocenter is less susceptible to racemization under the reaction conditions. The subsequent coupling of the deprotected Cit-PABOH intermediate with Fmoc-Val-OSu proceeds cleanly without affecting the established stereochemistry. nih.gov The use of modern coupling reagents like HATU, which are known to suppress racemization, further contributes to the stereochemical fidelity of the synthesis. nih.govchemicalbook.com This methodological shift is the key to producing the Val-Cit-PAB-OH linker as a single, desired diastereomer. nih.gov
Synthesis of Protected Val-cit-PAB-OH Variants
Fmoc-Val-Cit-PAB-OH Synthesis
Fmoc-Val-Cit-PAB-OH is a key intermediate in the improved synthesis of the linker. nih.gov Its synthesis is a pivotal step that builds the dipeptide backbone onto the PAB spacer. The process begins with the deprotection of Fmoc-Cit-PABOH. This is typically achieved by treating a solution of Fmoc-Cit-PABOH in dimethylformamide (DMF) with an excess of a base, such as piperidine (B6355638) or triethylamine (B128534), which cleaves the Fmoc group to expose the primary amine of the citrulline moiety. nih.govchemicalbook.comgoogle.com
After removing the excess base and byproducts, the resulting Cit-PABOH intermediate is dissolved in fresh DMF. Commercially available Fmoc-Val-OSu is then added to the solution. The activated carboxyl group of the N-hydroxysuccinimide ester of Fmoc-valine reacts efficiently with the primary amine of Cit-PABOH to form the desired peptide bond. nih.gov This reaction proceeds smoothly at room temperature and yields Fmoc-Val-Cit-PAB-OH as a single diastereomer in high yields, typically ranging from 85% to 95%. nih.gov
| Reaction Step | Reagents and Conditions | Product | Yield |
| 1. Fmoc Deprotection | Fmoc-Cit-PABOH, Triethylamine, DMF, Room Temp nih.gov | Cit-PABOH | Quantitative (used in situ) |
| 2. Peptide Coupling | Cit-PABOH, Fmoc-Val-OSu, DMF, Room Temp nih.gov | Fmoc-Val-Cit-PAB-OH | 85-95% nih.gov |
Synthesis of Val-cit-PAB-PNP Derivatives
The synthesis of Val-cit-PAB-PNP derivatives involves the activation of the terminal hydroxyl group of the p-aminobenzyl alcohol spacer to form a p-nitrophenyl (PNP) carbonate. This activated linker is then ready for conjugation with drug molecules containing a primary or secondary amine.
The synthesis can be performed on the protected linker. For instance, Fmoc-Val-Cit-PAB-OH can be reacted with p-nitrophenyl chloroformate in the presence of a base to yield Fmoc-Val-Cit-PAB-PNP. nih.gov Alternatively, a related approach involves reacting a linker derivative, such as MC-Val-Cit-PAB-OH, with bis(p-nitrophenyl) carbonate (NPC) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). google.com This reaction replaces the hydrogen of the hydroxyl group with a p-nitrophenoxycarbonyl group, creating the highly reactive PNP carbonate ester.
Synthesis of MC-Val-Cit-PAB-OH
The MC-Val-Cit-PAB-OH derivative incorporates a maleimidocaproyl (MC) group, which serves as a reactive handle for conjugation to thiol-containing molecules, such as cysteine residues on antibodies. The synthesis of this compound is typically the final step after the core dipeptide linker has been assembled. nih.gov
The process starts with the Fmoc-protected intermediate, Fmoc-Val-Cit-PAB-OH. The Fmoc group is removed using a base like piperidine or triethylamine in DMF to generate the free amine of Val-cit-PAB-OH in situ. nih.govgoogle.com To this solution, an activated form of 6-maleimidohexanoic acid, such as N-Succinimidyl 6-maleimidohexanoate (MC-OSu), is added. nih.govchemicalbook.com The amine of the valine residue attacks the succinimidyl ester, displacing the N-hydroxysuccinimide leaving group and forming a stable amide bond. This reaction is highly efficient, affording the desired MC-Val-Cit-PAB-OH product in yields ranging from 85% to 97%. nih.gov A one-pot method has also been described where MC-Val-Cit-PAB-OH is activated with bis(p-nitrophenyl) carbonate for subsequent reaction with a payload. google.com
Incorporation of Additional Functionalities into Val-cit-PAB-OH Structures
The Val-cit-PAB-OH (valine-citrulline-p-aminobenzyl alcohol) backbone is a foundational component in the design of advanced molecular constructs, particularly in the field of bioconjugation. Its core utility lies in the valine-citrulline dipeptide, which is specifically engineered to be recognized and cleaved by certain enzymes, such as Cathepsin B, an enzyme often found in high concentrations within the lysosomes of cells. motifbiotech.comcd-bioparticles.netcd-bioparticles.netcd-bioparticles.netbroadpharm.com Following enzymatic cleavage of the dipeptide, the p-aminobenzyl (PAB) spacer undergoes a spontaneous 1,6-elimination reaction, which facilitates the release of a conjugated molecule. broadpharm.comnih.govaxispharm.com To enable the attachment of this cleavable linker to various biomolecules or payloads, the Val-cit-PAB-OH structure is frequently modified with additional reactive functionalities. These functional groups serve as chemical handles for specific conjugation chemistries.
Azide-Functionalized Val-cit-PAB-OH for Click Chemistry (e.g., Azido-PEGn-Val-Cit-PAB-OH)
The introduction of an azide (B81097) (–N₃) group transforms the Val-cit-PAB-OH linker into a versatile tool for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.commedchemexpress.com The azide moiety does not react with most functional groups found in biological systems, making it an ideal bioorthogonal handle. It specifically participates in cycloaddition reactions with alkyne-containing molecules.
Key reaction types for azide-functionalized linkers include:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring. medchemexpress.commedchemexpress.comapexbt.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). broadpharm.commedchemexpress.commedchemexpress.com This method is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern.
Table 1: Examples of Azide-Functionalized Val-cit-PAB-OH Derivatives
| Compound Name | PEG Spacer Length (n) | Key Features |
|---|---|---|
| Azido-PEG1-Val-Cit-PAB-OH | 1 | Short PEG chain; suitable for click chemistry. broadpharm.com |
| Azido-PEG3-Val-Cit-PAB-OH | 3 | Contains a 3-unit PEG spacer. medchemexpress.com |
| Azido-PEG4-Val-Cit-PAB-OH | 4 | Cleavable ADC linker with a 4-unit PEG spacer for click chemistry; can also be used in PROTAC synthesis. medchemexpress.comapexbt.combroadpharm.com |
| Azido-PEG8-Val-Cit-PAB-OH | 8 | Longer PEG chain for increased hydrophilicity. broadpharm.com |
Maleimide-Functionalized Val-cit-PAB-OH (e.g., Mal-PEGn-Val-Cit-PAB-OH)
For targeted conjugation to molecules containing sulfhydryl (thiol) groups, a maleimide (B117702) functionality is incorporated into the Val-cit-PAB-OH structure. broadpharm.com The maleimide group is highly reactive towards thiols, forming a stable thioether bond via a Michael addition reaction. This specificity makes it one of the most common reagents for conjugating linkers to cysteine residues within proteins and antibodies. broadpharm.com
The synthesis of maleimide-functionalized linkers, such as Mc-Val-Cit-PABOH (where 'Mc' is maleimidocaproyl), has been systematically developed. nih.gov A general synthetic strategy involves the initial coupling of a protected citrulline derivative with p-aminobenzyl alcohol. nih.gov This is followed by the addition of a protected valine to form the dipeptide. nih.gov After deprotection of the valine's N-terminus, the resulting free amine is acylated with an activated maleimide-containing acid, such as 6-maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu), to yield the final functionalized linker. nih.gov This modular approach avoids undesirable side reactions and epimerization at the citrulline stereocenter. nih.gov
Similar to the azide derivatives, these linkers often feature PEG spacers to improve solubility and stability. The resulting Mal-PEGn-Val-Cit-PAB-OH constructs are widely used in the development of antibody-drug conjugates (ADCs), where the maleimide group attaches to the antibody, and the PAB-OH end is used to connect a cytotoxic drug. creative-biolabs.commedchemexpress.com
Table 2: Examples of Maleimide-Functionalized Val-cit-PAB-OH Derivatives
| Compound Name | PEG Spacer Length (n) | Key Features |
|---|---|---|
| Mal-PEG1-Val-Cit-PAB-OH | 1 | Contains a maleimide group for thiol conjugation and a short PEG spacer. broadpharm.comcreative-biolabs.com |
| Mal-amido-PEG2-Val-Cit-PAB-OH | 2 | Features a 2-unit PEG spacer and is noted as a cleavable ADC linker. cd-bioparticles.net |
| Mal-PEG2-Val-Cit-PAB-OH | 2 | A cleavable ADC linker with a 2-unit PEG spacer. cd-bioparticles.net |
| Mal-PEG4-Val-Cit-PAB-OH | 4 | Widely used ADC linker with a 4-unit PEG spacer to enhance solubility and pharmacokinetics. medchemexpress.com |
SPDP-Functionalized Val-cit-PAB-OH for Disulfide Linkages
The incorporation of an N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group provides a mechanism for creating a reducible disulfide linkage. motifbiotech.combroadpharm.combroadpharm.com The pyridyldithiol reactive group on the SPDP moiety specifically reacts with free sulfhydryl groups on a target molecule, such as a cysteine residue on an antibody, to form a disulfide bond (-S-S-). motifbiotech.combroadpharm.com
This type of linkage is relatively stable in the bloodstream but can be cleaved by reducing agents, such as glutathione (B108866), which are present at higher concentrations inside cells compared to the extracellular environment. This provides an additional layer of controlled release for the conjugated payload, complementing the enzymatic cleavage of the Val-Cit dipeptide. motifbiotech.combroadpharm.com The SPDP-Val-Cit-PAB-OH linker, therefore, combines two distinct cleavage mechanisms. The Val-Cit portion is designed for cleavage by Cathepsin B, while the disulfide bond offers a secondary release pathway under reducing conditions. motifbiotech.comcd-bioparticles.netbroadpharm.com For conjugation to a payload, the hydroxyl group on the PAB spacer can be activated, for instance, by converting it to a p-nitrophenyl (PNP) carbonate, which is a good leaving group for reactions with nucleophiles like amines. broadpharm.com
Table 3: Examples of SPDP-Functionalized Val-cit-PAB-OH Derivatives
| Compound Name | Key Features |
|---|---|
| SPDP-Val-Cit-PAB-OH | A cleavable ADC linker containing a pyridyldithiol group for forming reducible disulfide bonds. motifbiotech.combroadpharm.com |
| SPDP-Val-Cit-PAB-PNP | An activated form of the linker where the PAB-OH has been converted to a p-nitrophenyl carbonate for payload attachment. broadpharm.com |
Enzymatic Cleavage Mechanisms and Dynamics of Val Cit Pab Oh Linkages
Cathepsin-Mediated Cleavage of Val-cit-PAB-OH
The cleavage of the Val-cit-PAB-OH linker is predominantly mediated by a family of lysosomal proteases known as cathepsins. nih.govpreprints.orgnih.govmedchemexpress.comacs.orgcam.ac.ukiris-biotech.denih.govresearchgate.netmdpi.comresearchgate.net These enzymes are overexpressed in the lysosomes of many cancer cells, providing a degree of selectivity for payload release within the tumor microenvironment. cam.ac.uk The Val-cit dipeptide sequence is specifically designed to be recognized and hydrolyzed by these proteases. medchemexpress.comacs.orgcam.ac.ukiris-biotech.denih.govresearchgate.netmdpi.comresearchgate.netmedchemexpress.comtcichemicals.comnih.gov
Cathepsin B is a cysteine protease that plays a central role in the hydrolysis of the Val-cit-PAB-OH linker. nih.govpreprints.orgnih.govmedchemexpress.comacs.orgcam.ac.ukiris-biotech.denih.govresearchgate.netmdpi.comresearchgate.netmedchemexpress.comtcichemicals.comnih.gov It specifically cleaves the peptide bond between the citrulline (Cit) residue and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. nih.govmedchemexpress.com This enzymatic action is the initial and rate-limiting step in the payload release cascade. The design of the Val-cit dipeptide is based on its ability to serve as an efficient substrate for cathepsin B. cam.ac.uk The lipophilic nature of the valine residue enhances plasma stability, while the hydrophilic citrulline residue is crucial for recognition and cleavage by the enzyme. mdpi.com
The specificity of cathepsin B for the Val-cit sequence is a key attribute. While initial research focused primarily on cathepsin B, it is now understood that other cathepsins also contribute to the cleavage process. nih.govencyclopedia.pub However, the Val-cit linker was initially designed with cathepsin B as the primary target enzyme due to its overexpression in various tumor types. cam.ac.uk
The efficiency of cathepsin-mediated cleavage can be significantly influenced by steric factors. nih.govpreprints.orgcam.ac.uk Directly attaching a bulky payload molecule to the Val-cit dipeptide can hinder the binding of cathepsins to the cleavage site, leading to inefficient payload release. nih.govpreprints.org To overcome this steric hindrance, a self-immolative spacer, the p-aminobenzyl carbamate (PABC) moiety, is incorporated between the dipeptide and the payload. nih.govpreprints.orgcam.ac.uk This spacer effectively distances the payload from the cleavage site, allowing for unimpeded access of the enzyme. cam.ac.uk
The length and nature of the linker can also play a critical role. Studies with branched linkers have shown that a linker that is too short can dramatically reduce the rate of Val-cit-PAB hydrolysis, likely due to steric hindrance. nih.gov The introduction of a polyethylene (B3416737) glycol (PEG) moiety can help to alleviate this issue. nih.gov Furthermore, the site of conjugation on the antibody can impact the stability and cleavage of the linker, with more solvent-exposed sites potentially exhibiting lower stability due to increased enzymatic access. cam.ac.ukmdpi.com
Involvement of Other Cathepsins (S, L, F) in Val-cit-PAB-OH Cleavage
Self-Immolative Release Mechanism of the PAB Moiety
Following the initial enzymatic cleavage of the amide bond between citrulline and the PAB spacer by cathepsins, a rapid, spontaneous chemical rearrangement known as self-immolation occurs. nih.govpreprints.orgnih.goviris-biotech.denih.gov This process is crucial for the traceless release of the unmodified payload. iris-biotech.de
The cleavage of the Cit-PAB bond triggers a 1,6-elimination reaction within the PAB moiety. nih.govpreprints.orgnih.gov This electronic cascade results in the release of the payload, carbon dioxide, and an aza-quinone methide species. mdpi.com The self-immolative nature of the PAB spacer ensures that the payload is released in its active form, independent of the specific cathepsin that initiated the cleavage. cam.ac.uk The kinetics of this self-immolation can be influenced by the electronic environment at the point of conjugation. iris-biotech.de
Factors Influencing Enzymatic Cleavage Rates and Selectivity
The rate and selectivity of the enzymatic cleavage of the Val-cit-PAB-OH linker are critical for its function and can be modulated by various factors, most notably modifications to the peptide sequence itself.
Modifications to the dipeptide sequence can significantly impact the cleavage kinetics and specificity. researchgate.netmdpi.com Replacing the P1 citrulline with a polar, basic amino acid can enhance the efficiency of payload release. preprints.org Conversely, substituting citrulline with an acidic residue tends to decrease the cleavage efficiency. preprints.org
Researchers have explored various P2-P1 dipeptide combinations to optimize lysosomal cleavability and plasma stability. nih.govmdpi.com For instance, the Val-Ala dipeptide is also effectively cleaved within cells and exhibits high stability in human plasma. cam.ac.uk While the Val-Ala linker is cleaved at about half the rate of the Val-cit linker by isolated cathepsin B, it offers the advantage of lower hydrophobicity. cam.ac.uk
To improve stability against certain plasma enzymes like carboxylesterase 1C (Ces1C) found in mice, which can cause premature cleavage, modifications at the P3 position have been investigated. cam.ac.uk Adding a polar acidic residue, such as glutamic acid (Glu), to create a tripeptide linker like Glu-Val-Cit, has been shown to dramatically increase linker stability in mouse plasma by repelling the Ces1C enzyme, without negatively affecting cathepsin B-mediated cleavage. cam.ac.ukresearchgate.net In fact, the Glu-Val-Cit linker exhibited increased hydrolysis by cathepsin B. cam.ac.uk This highlights the potential to fine-tune the linker's properties by altering the peptide sequence to achieve a balance between plasma stability and efficient lysosomal cleavage.
Effect of Conjugation Site on Linker Stability and Cleavage
The site of conjugation on the carrier molecule, typically an antibody in an antibody-drug conjugate (ADC), significantly impacts the stability and subsequent cleavage of the Val-cit-PAB-OH linker. nih.govacs.org Research has demonstrated that the stability of the linker in plasma can vary considerably depending on where it is attached to the antibody. nih.gov
The steric hindrance provided by the antibody structure around the conjugation site can protect the linker from extracellular proteases. nih.gov This highlights the importance of precise conjugation strategies, such as site-specific conjugation, to ensure a homogenous product with predictable stability and performance. sygnaturediscovery.com The relationship between conjugation site and stability is a critical consideration in the preclinical evaluation of ADCs, as linker stability in rodent models is essential for accurate safety and efficacy assessments. nih.govacs.org
| Conjugation Site Characteristic | Relative Stability in Mouse Plasma | Implication for ADC Performance |
| Solvent-Exposed | Lower | Increased risk of premature payload release, potentially lower efficacy. cam.ac.uk |
| Enzyme-Inaccessible/Sterically Hindered | Higher | Enhanced stability in circulation, improved delivery of intact ADC to the target. cam.ac.uk |
Role of Lysosomal pH in Cleavage
The acidic environment of the lysosome plays a crucial, albeit indirect, role in the cleavage of the Val-cit-PAB-OH linker. While the primary cleavage mechanism is enzymatic, the optimal activity of the key enzyme, cathepsin B, is in the acidic pH range characteristic of lysosomes (pH 4.5-5.0). mdpi.comcam.ac.uk
Cathepsin B exhibits both dipeptidyl carboxypeptidase and endopeptidase activities, with distinct pH-dependent preferences. researchgate.net Its dipeptidyl carboxypeptidase activity, which is relevant for cleaving the Val-Cit dipeptide, shows an acidic pH optimum. researchgate.net Therefore, the acidic milieu of the lysosome ensures that cathepsin B is in its most active conformation to efficiently cleave the linker and release the payload. encyclopedia.pub
This pH-dependent enzymatic activity provides an additional layer of selectivity, as the linker remains relatively stable at the neutral pH of the bloodstream (around 7.4), where cathepsin B activity is significantly lower. cam.ac.ukresearchgate.net This contrasts with acid-labile linkers, which rely solely on the pH difference for cleavage and can sometimes exhibit insufficient stability in circulation. medkoo.comnih.gov
Tandem-Cleavage Linker Strategies Incorporating Val-cit-PAB-OH
To further enhance the stability and specificity of payload release, tandem-cleavage linkers that incorporate the Val-cit-PAB-OH motif have been developed. researchgate.netacs.org These strategies require two sequential enzymatic steps to liberate the cytotoxic agent, thereby reducing the likelihood of premature release in the circulation. researchgate.netacs.org
Dual-Enzyme Processes for Payload Release
Dual-enzyme linker systems often combine the cathepsin-mediated cleavage of the Val-Cit dipeptide with another enzymatic reaction. One approach involves using a terminal phosphate (B84403) or pyrophosphate group as a leaving group. cam.ac.uknih.gov In this design, after the lysosomal proteolysis of the Val-Cit moiety and the subsequent self-immolation of the PAB spacer, a terminal phosphate is exposed. cam.ac.uk This phosphate is then hydrolyzed by another lysosomal enzyme, acid phosphatase, to release the final alcohol payload. cam.ac.uk This dual-enzyme process ensures that the payload is only released in the presence of both proteases and phosphatases found within the lysosome.
Another strategy involves designing linkers that are substrates for two different classes of enzymes. For instance, a linker could be designed to be cleaved first by an enzyme like arylsulfatase A and then by β-galactosidase in a cascade reaction. nih.gov While not directly incorporating Val-Cit, this principle of sequential cleavage by distinct enzymes highlights a broader strategy to improve linker performance.
Glucuronidase-Responsive Systems and Val-cit-PAB-OH Integration
A prominent tandem-cleavage strategy involves the integration of a β-glucuronide moiety with the Val-cit-PAB-OH linker. researchgate.netacs.org β-glucuronidase is another lysosomal enzyme that is often overexpressed in tumor tissues. acs.org
In this design, a β-glucuronide group acts as a hydrophilic, sterically encumbering "mask" for the dipeptide linker. researchgate.netacs.org This mask protects the Val-Cit sequence from premature degradation by extracellular proteases in the bloodstream. nih.govresearchgate.net Upon internalization and trafficking to the lysosome, β-glucuronidase first cleaves the glucuronide moiety. nih.govresearchgate.net This initial cleavage "unmasks" the Val-Cit-PAB portion, making it accessible for subsequent cleavage by cathepsins, which then triggers the release of the payload. nih.gov
This tandem approach has been shown to significantly improve the in vivo stability and tolerability of ADCs compared to those with standard Val-Cit linkers. researchgate.netacs.org The enhanced stability is attributed to the resistance of the glucuronide-masked linker to extracellular enzymes like elastase, which are known to prematurely cleave standard Val-Cit linkers. researchgate.netacs.org
| Linker Strategy | Cleavage Mechanism | Key Advantages |
| Single Cleavage (Val-cit-PAB) | Single-step enzymatic cleavage by cathepsins. tcichemicals.com | Well-established, effective payload release in lysosomes. |
| Tandem Cleavage (Glucuronide-Val-cit-PAB) | Two-step enzymatic cleavage: 1. β-glucuronidase removes glucuronide mask. 2. Cathepsins cleave exposed Val-Cit. nih.gov | Improved plasma stability, reduced off-target toxicity, enhanced tolerability. researchgate.netacs.org |
Stability and Pharmacokinetic Considerations of Val Cit Pab Oh in Biological Systems
Plasma Stability of Val-cit-PAB-OH Containing Conjugates
In Vitro and In Vivo Stability in Human Plasma
Conjugates containing the Val-cit-PAB-OH linker demonstrate high stability in human and primate plasma. acs.orgnih.gov In vitro studies have shown that ADCs with this linker can have a half-life of approximately 230 days in human plasma. cam.ac.uk Further research confirmed this stability, with one study observing no significant degradation or linker cleavage for ADCs incubated in human plasma at 37°C for 28 days. nih.gov This high degree of stability is crucial for ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell, thereby minimizing off-target toxicity.
Comparative Plasma Stability of Val-Cit Conjugates
| Plasma Source | Observed Stability / Half-Life (t½) | Reference |
|---|---|---|
| Human Plasma | High stability; t½ of ~230 days. No significant degradation after 28 days. | cam.ac.uknih.gov |
| Mouse Plasma | Low stability; t½ of ~80 hours. >95% payload loss after 14 days. | cam.ac.uknih.gov |
Challenges with Mouse Plasma Instability and Species-Specific Metabolism
A significant challenge in the preclinical development of ADCs using Val-cit-PAB-OH is the linker's marked instability in mouse plasma. nih.govpreprints.orgnih.gov This instability is due to species-specific differences in plasma enzymes and leads to premature cleavage of the linker and release of the payload into circulation. nih.govresearchgate.net Studies have documented a dramatically shorter half-life of around 80 hours for Val-Cit conjugates in mouse plasma, compared to their longevity in human plasma. cam.ac.uk This premature drug release in mouse models can complicate the evaluation of an ADC's efficacy and toxicity, potentially leading to failure in preclinical testing. cam.ac.uknih.gov The phenomenon is largely confined to rodents and is not observed in higher species, including humans. researchgate.netresearchgate.net
Identification of Enzymes Responsible for Premature Cleavage (e.g., Carboxylesterase 1C, Serine Hydrolase, Neutrophil Elastase)
Intensive research has identified specific enzymes responsible for the premature degradation of the Val-cit linker. The primary enzyme causing instability in mouse plasma is Carboxylesterase 1C (Ces1C). acs.orgnih.govnih.govresearchgate.netnih.gov ADCs containing the Val-Cit linker were found to be highly stable in mice where the Ces1C gene was knocked out, confirming this enzyme's role. nih.gov
In addition to Ces1C in rodents, other enzymes can contribute to off-target cleavage in humans. Human neutrophil elastase (NE) has been identified as capable of cleaving the peptide bond between the valine and citrulline residues. acs.orgnih.govadcreview.com This can lead to premature payload detachment, which is believed to be a contributing factor to off-target toxicities like neutropenia. acs.orgnih.gov Unidentified serine proteases have also been implicated in the enzymatic susceptibility of the Val-Cit-PABC linker. mdpi.com
Strategies to Enhance Val-cit-PAB-OH Linker Stability in Circulation
To address the challenges of premature cleavage, particularly in mouse models, researchers have developed several strategies focused on modifying the linker's structure and the method of its conjugation.
Structural Modifications and Protecting Groups (e.g., Fmoc, PEGylation)
Structural alteration of the linker is a primary strategy for improving its stability.
Protecting Groups (Fmoc): The Fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group used during the chemical synthesis of the Val-cit-PAB-OH linker. medchemexpress.comaxispharm.comchemicalbook.com It protects the amine group of the valine residue during the coupling reactions and is removed under basic conditions to allow for further synthesis or conjugation. axispharm.comchemicalbook.combroadpharm.com While essential for synthesis, Fmoc is not part of the final ADC construct and does not contribute to its in-vivo stability. nih.gov
Peptide Sequence Modification: A highly effective strategy has been the addition of an amino acid to the N-terminus of the valine residue. Introducing a hydrophilic and negatively charged glutamic acid (Glu) residue to create a Glu-Val-Cit (EVCit) tripeptide linker has shown remarkable results. nih.govunimi.it This modification makes the linker a poor substrate for the mouse Ces1C enzyme, significantly enhancing its stability in mouse plasma without compromising its susceptibility to cleavage by cathepsin B inside the target cell. nih.govunimi.it This approach has been shown to improve resistance to both Ces1C and human neutrophil elastase. adcreview.comiris-biotech.deiris-biotech.de
Impact of Linker Modification on Stability in Mouse Plasma
| Linker Type | Modification | Payload Loss in Mouse Plasma (14 days) | Reference |
|---|---|---|---|
| VCit (Val-Cit) | Standard dipeptide | > 95% | nih.gov |
| SVCit (Ser-Val-Cit) | Addition of Serine | ~ 70% | nih.gov |
| EVCit (Glu-Val-Cit) | Addition of Glutamic Acid | Almost no cleavage | nih.gov |
Optimization of Conjugation Chemistry and Attachment Sites
The stability of the Val-cit-PAB-OH linker is not solely dependent on its own structure but is also highly influenced by where and how it is attached to the antibody. mdpi.com Research has shown that the specific conjugation site plays a critical role in the linker's stability in mouse plasma. cam.ac.uknih.gov Linkers attached at more solvent-exposed sites on the antibody exhibit lower stability due to easier access by degrading enzymes like Ces1C. cam.ac.uknih.gov Conversely, selecting less exposed conjugation sites can help shield the linker from premature enzymatic cleavage, thus enhancing its stability in circulation. nih.gov Therefore, a holistic approach that considers both the linker design and the site of conjugation is essential for developing stable and effective ADCs. mdpi.com
Development of Tandem-Cleavage Mechanisms for Improved Tolerability
To address these critical drawbacks, researchers have developed innovative tandem-cleavage linker strategies. researchgate.net The fundamental principle behind this approach is to design a linker that requires two distinct, sequential enzymatic cleavage events to liberate the cytotoxic payload. acs.org This dual-trigger mechanism is designed to enhance linker stability in systemic circulation, thereby improving the ADC's tolerability profile. researchgate.netnih.gov
A leading tandem-cleavage design involves the incorporation of a sterically bulky β-glucuronide moiety onto the PABC self-immolative spacer. nih.govpreprints.org This modification effectively shields the cathepsin B-sensitive Val-Cit dipeptide from degradation by enzymes present in the plasma. preprints.org For the payload to be released, the ADC must first be internalized into a target tumor cell and trafficked to the lysosome. Inside the lysosome, a two-step process unfolds:
First Cleavage: The lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment, removes the protective glucuronide group. nih.govpreprints.org
Second Cleavage: The removal of the glucuronide cap unmasks the Val-Cit sequence, making it accessible to cathepsin B and other related lysosomal proteases. nih.gov Cleavage of the dipeptide by cathepsin B then initiates the 1,6-elimination of the PABC spacer, leading to the release of the active drug payload inside the target cell. tcichemicals.com
Research Findings on Tandem-Cleavage Linkers
Studies comparing ADCs constructed with tandem-cleavage linkers to those with standard single-cleavage Val-Cit linkers have demonstrated significant improvements in stability and tolerability.
| ADC Construct (Linker Type) | % Intact ADC Remaining after 7 Days at 37°C |
|---|---|
| Tandem-Cleavage Linker 1 (P1' modification) | ~90% |
| Tandem-Cleavage Linker 2 (P3 modification) | ~85% |
| Mono-cleavage Control Linker 1 | ~30% |
| Mono-cleavage Control Linker 2 (Vedotin) | ~20% |
The data clearly indicates that ADCs with tandem-cleavage linkers exhibit substantially higher stability in serum compared to their mono-cleavage counterparts, which show rapid payload loss. acs.org
Further research has focused on the in vivo impact on tolerability, particularly concerning hematological side effects.
| ADC Treatment Group | Observed Effect on Neutrophil Counts | Indication of Myelosuppression |
|---|---|---|
| Tandem-Cleavage Linker ADC | No significant change from baseline | None observed |
| Mono-cleavage Linker ADC (Vedotin) | Severe, prolonged neutropenia | Evident |
As shown in the tolerability studies, at equivalent payload doses, the ADC with the tandem-cleavage linker was well-tolerated with no evidence of myelosuppression. researchgate.netacs.org In contrast, the ADC using the standard vedotin (Val-Cit) linker caused severe neutropenia, highlighting the role of premature linker cleavage in off-target toxicity. researchgate.net The improved tolerability of the tandem-cleavage system offers the potential for a wider therapeutic window for ADC-based therapies. researchgate.netacs.org
Research Applications and Conjugation Strategies Utilizing Val Cit Pab Oh
Val-cit-PAB-OH in Antibody-Drug Conjugates (ADCs)
Val-cit-PAB-OH serves as a critical component in the architecture of numerous ADCs. medchemexpress.com It is a protease-cleavable linker, specifically designed to be hydrolyzed by cathepsin B, an enzyme that is highly expressed in the lysosomes of cancer cells. caymanchem.com This targeted cleavage mechanism ensures that the conjugated cytotoxic payload is released predominantly within the tumor cells, leading to a localized therapeutic effect. mdpi.com The Val-cit dipeptide sequence is recognized and cleaved by lysosomal proteases, which then triggers a self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, ultimately liberating the active drug. nih.govmdpi.com This linker system has been successfully incorporated into several ADCs, including the FDA-approved brentuximab vedotin (Adcetris®). nih.gov
The design of ADCs utilizing the Val-cit-PAB-OH linker is guided by several key principles aimed at optimizing their therapeutic window. nih.gov
Target Antigen Selection: The chosen antibody must target a tumor-associated antigen with high and specific expression on cancer cells to ensure selective delivery of the ADC. nih.gov
Linker Stability: The Val-cit linker is designed for stability in systemic circulation to prevent premature drug release. nih.gov It has demonstrated significantly greater stability in human plasma compared to other linkers like the hydrazone linker. nih.gov
Enzymatic Cleavage: The dipeptide sequence is engineered for efficient cleavage by lysosomal proteases, particularly cathepsin B, which is overexpressed in many tumor cells. mdpi.com
Self-Immolative Spacer: The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer. nih.gov Following enzymatic cleavage of the Val-cit peptide, the PAB moiety undergoes a 1,6-elimination reaction, which is crucial for the efficient release of the unmodified parent drug in its active amine form. nih.gov
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody, or DAR, is a critical parameter. A higher DAR can enhance potency but may also lead to aggregation and altered pharmacokinetics due to the hydrophobicity of the linker-payload combination. nih.govacs.org The hydrophobic nature of the Val-cit-PAB linker itself can be a limiting factor in achieving high DARs. acs.org
The versatility of the Val-cit-PAB-OH linker allows for its conjugation with a wide array of cytotoxic payloads, enabling the development of ADCs with different mechanisms of action. caymanchem.comnih.govmdpi.commedchemexpress.eunih.gov
The Val-cit-PAB linker is frequently used to conjugate potent tubulin polymerization inhibitors. These agents disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis. caymanchem.comnih.govmdpi.commedchemexpress.eunih.gov
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent and is one of the most common payloads conjugated via the Val-cit-PAB linker. mdpi.commedchemexpress.comtargetmol.comcreative-biolabs.com The resulting drug-linker conjugate, Val-Cit-PAB-MMAE, is a key component in several clinically advanced and approved ADCs. mdpi.commedchemexpress.com
Monomethyl Auristatin D (MMAD): Similar to MMAE, MMAD is another potent auristatin derivative that has been successfully conjugated using the Val-cit-PAB linker for ADC development. caymanchem.com
KGP05: This compound is a tubulin polymerization inhibitor that acts at the colchicine (B1669291) binding site and has been incorporated into a drug-linker construct with Mc-Val-Cit-PABOH. nih.gov
Table 1: Examples of Tubulin Inhibitors Conjugated with Val-cit-PAB-OH
| Payload | Description |
|---|---|
| MMAE | A potent synthetic antineoplastic agent that inhibits tubulin polymerization. medchemexpress.comtargetmol.com |
| MMAD | A potent auristatin derivative and tubulin polymerization inhibitor. caymanchem.com |
| KGP05 | An aniline-based dihydronaphthalene inhibitor of tubulin polymerization. nih.gov |
The Val-cit-PAB linker has also been employed to deliver traditional chemotherapeutic agents like doxorubicin (B1662922). nih.govmdpi.com Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, disrupting its replication and leading to cell death. medkoo.commedchemexpress.com By conjugating doxorubicin to an antibody via the Val-cit-PAB linker, its delivery can be targeted to cancer cells, potentially reducing the cardiotoxicity and other side effects associated with its systemic administration. medkoo.com
Table 2: Doxorubicin Conjugation via Val-cit-PAB-OH
| Payload | Linker Combination | Application |
|---|---|---|
| Doxorubicin | Val-Cit-PAB | Used to create ADCs for targeted cancer therapy. medchemexpress.com |
| Doxorubicin | MC-Val-Cit-PAB | A doxorubicin derivative with a cleavable linker for drug delivery research. medkoo.com |
PBD dimers are a class of highly potent DNA cross-linking agents that bind to the minor groove of DNA. researchgate.net Their extreme cytotoxicity makes them attractive payloads for ADCs. The Val-cit linker has been investigated for the conjugation of PBD dimers, although sometimes a valine-alanine (Val-Ala) linker is preferred due to the high hydrophobicity of PBDs. researchgate.net The combination of a PBD dimer with a cleavable linker like Val-cit aims to create highly effective ADCs capable of killing cancer cells at very low concentrations. researchgate.net
Table 3: PBD Dimer Conjugation Strategies
| Payload Class | Linker | Notes |
|---|---|---|
| PBD Dimers | Val-Ala | Often used as an alternative to Val-Cit for highly hydrophobic PBDs to improve conjugation characteristics. researchgate.netnih.gov |
| PBD Dimers | Val-Cit | Explored for creating highly potent ADCs, though can present challenges with aggregation due to hydrophobicity. rsc.org |
Enhanced Efficacy: The linker's stability in circulation ensures that the ADC reaches the tumor site intact, maximizing the amount of payload delivered to the target cells. nih.gov The efficient enzymatic cleavage within the lysosome leads to a high intracellular concentration of the active drug, resulting in potent antitumor activity.
Improved Selectivity and Reduced Off-Target Toxicity: The specificity of the Val-cit dipeptide for lysosomal proteases like cathepsin B, which are overexpressed in tumor cells, ensures that drug release is targeted. This minimizes the exposure of healthy tissues to the potent cytotoxin, thereby reducing off-target toxicity and widening the therapeutic window of the ADC.
Bystander Effect: For ADCs with membrane-permeable payloads, the release of the drug within the tumor microenvironment can lead to the killing of neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect. researchgate.net The cleavable nature of the Val-cit-PAB linker can facilitate this effect.
Influence of Linker Length and Composition: Studies have shown that the length and composition of the linker can impact the efficiency of enzymatic cleavage. For instance, steric hindrance from a linker that is too short can reduce the rate of hydrolysis of the Val-Cit-PAB fragment. mdpi.com Conversely, modifications to the dipeptide, such as replacing valine with cyclobutane-1,1-dicarboxamide (B1604724) (cBu), have been shown to increase specificity for cathepsin B. nih.gov
Doxorubicin and Other Chemotherapeutic Agents
Strategies to Overcome Acquired ADC Resistance through Val-cit-PAB-OH Linker Modifications
Acquired resistance to ADCs is a significant clinical challenge. One strategy to circumvent this involves modifying the linker to ensure potent cell killing, even in resistant cell lines. For instance, in models of T-DM1 resistance, where cells show high resistance to non-cleavable linkers, they maintain sensitivity to ADCs containing the cleavable MC-Val-Cit-PAB linker. aacrjournals.org This suggests that switching to a cleavable linker system can be a viable strategy to overcome certain resistance mechanisms. aacrjournals.org
Research has focused on enhancing the stability and therapeutic efficacy of Val-Cit-based linkers. Limitations of the conventional Val-Cit-PAB linker include its hydrophobicity, which can lead to ADC aggregation and limit the drug-to-antibody ratio (DAR), and its susceptibility to premature cleavage by enzymes like carboxylesterase Ces1C and human neutrophil elastase (NE). acs.org
To address these issues, several innovative modifications have been developed:
Hydrophilic Scaffolds : Incorporating hydrophilic polymers such as polyethylene (B3416737) glycol (PEG), polysarcosine, cyclodextrins, and peptides can mitigate the hydrophobicity of the linker-payload complex. acs.orgnih.gov This allows for higher DARs without causing aggregation. acs.org
Enzyme-Resistant Moieties : The development of linkers with moieties resistant to non-cathepsin B enzymes is a key area of research. For example, the Glu-Val-Cit (EVC) and Glu-Gly-Cit platforms have been designed to resist cleavage by Ces1C and NE, respectively. acs.org
Exo-Cleavable Linkers : A novel approach repositions the peptide-cleavable linker to an "exo" position on the PAB moiety. acs.org This design, particularly when combined with hydrophilic peptides like Glu-Glu-Val-Cit (EEVC), effectively masks payload hydrophobicity and enhances stability against premature enzymatic cleavage. acs.org In vitro and in vivo studies have shown that these "exolinker" ADCs reduce premature payload release and allow for higher DARs without significant aggregation. acs.orgresearchgate.net
Tandem-Cleavage Linkers : To further improve in vivo stability, tandem-cleavage linkers have been designed. These linkers require two sequential enzymatic cleavages for payload release. acs.org An example is a linker containing a glucuronide moiety in addition to the Val-Cit dipeptide. The glucuronide must first be cleaved by β-glucuronidase before the Val-Cit sequence is accessible to cathepsin B. acs.org This dual-cleavage requirement significantly enhances plasma stability and tolerability. acs.org
Table 1: Strategies to Mitigate Val-cit-PAB Linker Limitations
| Strategy | Modification | Advantage | Reference |
|---|---|---|---|
| Increased Hydrophilicity | Addition of PEG, polysarcosine, cyclodextrins | Reduces aggregation, allows for higher DAR | acs.orgnih.gov |
| Enzyme Resistance | Incorporation of Glu-Val-Cit (EVC) or Glu-Gly-Cit | Resists premature cleavage by Ces1C and NE | acs.org |
| Exo-Cleavable Design | Repositioning of the cleavable peptide | Masks payload hydrophobicity, improves stability | acs.orgresearchgate.net |
| Tandem Cleavage | Addition of a second enzymatic cleavage site (e.g., glucuronide) | Enhances plasma stability and tolerability | acs.org |
Val-cit-PAB-OH in Prodrug Design beyond ADCs
The utility of the Val-cit-PAB-OH linker extends beyond large-molecule ADCs to the targeted delivery of smaller therapeutic agents.
The Val-cit-PAB linker has been successfully incorporated into small molecule-drug conjugates (SMDCs) for targeted cancer therapy. One such application involves targeting carbonic anhydrase IX (CAIX), a protein overexpressed in many solid tumors. nih.gov In this design, a high-affinity CAIX ligand is connected to the cytotoxic agent monomethyl auristatin E (MMAE) via a linker system that includes the Val-Cit dipeptide. nih.gov This construct allows for the targeted delivery and release of MMAE in the tumor microenvironment. nih.gov The Val-cit-PAB-OH moiety has also been used to create drug-linker constructs with potent small-molecule inhibitors of tubulin polymerization, such as KGP05. caymanchem.comnih.gov
The Val-cit-PAB-OH linker has been employed in the synthesis of conjugates designed to target natural killer T (NKT) cells. caymanchem.com Specifically, it has been used to link α-galactosylceramide, a potent NKT cell agonist, to other molecules to enhance the targeting and activation of these immune cells. caymanchem.com This strategy aims to augment specific T cell memory generation for applications such as influenza vaccines. caymanchem.com
Targeted Delivery of Small Molecule Inhibitors
Val-cit-PAB-OH in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy. Val-cit-PAB-OH and its derivatives, such as Azido-PEG4-Val-Cit-PAB-OH and Mal-PEG2-Val-Cit-PAB-OH, are utilized as cleavable linkers in PROTAC synthesis. medchemexpress.commedchemexpress.comtargetmol.com The cleavable nature of the Val-Cit dipeptide allows for the controlled release of the active components of the PROTAC within the target cell. medchemexpress.commedchemexpress.com
Emerging Conjugation Chemistries with Val-cit-PAB-OH
To expand the versatility of the Val-cit-PAB-OH linker, it is often derivatized with various reactive handles for different conjugation strategies. These derivatives enable a wide range of bioconjugation reactions.
Click Chemistry : Derivatives such as Azido-PEG4-Val-Cit-PAB-OH contain an azide (B81097) group. medchemexpress.com This allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups. medchemexpress.commedkoo.com
Amine-Reactive Chemistry : Linkers like NH2-PEG3-Val-Cit-PAB-OH and NH2-PEG4-Val-Cit-PAB-OH feature a primary amine. broadpharm.commedchemexpress.com This amine can be used for coupling with carboxylic acids, reductive amination with aldehydes or ketones, or in SNAr reactions. broadpharm.commedchemexpress.com
Thiol-Reactive Chemistry : Maleimide-containing derivatives, such as Mal-PEG2-Val-Cit-PAB-OH, are used for conjugation to thiol groups, commonly found in cysteine residues of proteins. medchemexpress.com
These emerging chemistries provide researchers with a versatile toolkit to construct novel conjugates for a wide array of research and therapeutic applications.
Preclinical and Translational Research with Val Cit Pab Oh Conjugates
In Vitro Efficacy Studies of Val-cit-PAB-OH Conjugates
The in vitro evaluation of ADCs featuring the Val-cit-PAB-OH linker is fundamental to understanding their therapeutic potential before advancing to in vivo models. These studies primarily focus on assessing the cytotoxicity of the conjugates against cancer cell lines and determining their selectivity for target-expressing cells.
Cytotoxicity Assays and IC50 Determination
Cytotoxicity assays are routinely performed to measure the potency of Val-cit-PAB-OH conjugates. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric derived from these assays.
For instance, an anti-CD22 ADC incorporating a Val-cit-PAB linker and the cytotoxic agent monomethyl auristatin E (MMAE) demonstrated potent cytotoxicity against BJAB and WSU lymphoma cell lines, with IC50 values of 3.3 nM and 0.95 nM, respectively. targetmol.com Similarly, in studies involving triple-negative breast cancer (TNBC) cell lines, scFv-SNAP-MMAE conjugates, which utilize a Val-cit linker, exhibited IC50 values ranging from 114.7 to 740.4 nM in cell lines with high expression of EGFR and EpCAM. mdpi.com
The cytotoxic activity of these conjugates is often dependent on the presence of enzymes like cathepsin B. In one study, the IC50 of a GGG-Val-Cit-PAB-MMAE conjugate against MDA-MB-231 tumor cells was 1.86 x 10-8 M. However, upon the addition of cathepsin B, the cytotoxicity increased significantly, with the IC50 dropping by approximately 40-fold to 4.70 x 10-10 M, a value comparable to that of the free MMAE payload. nih.gov This highlights the crucial role of enzymatic cleavage for the activation of the cytotoxic payload.
Furthermore, modifications to the linker itself can influence cytotoxicity. Sulfatase-cleavable linkers have been shown to yield ADCs with higher cytotoxicity (IC50 = 61 and 111 pmol/L) compared to Val-Ala containing ADCs (IC50 = 92 pmol/L) and non-cleavable ADCs (IC50 = 609 pmol/L). nih.gov
Table 1: In Vitro Cytotoxicity of Val-cit-PAB-OH Conjugates
| Cell Line | Target | Conjugate | IC50 Value |
|---|---|---|---|
| BJAB | CD22 | anti-CD22-MC-VC-PABC-MMAE | 3.3 nM targetmol.com |
| WSU | CD22 | anti-CD22-MC-VC-PABC-MMAE | 0.95 nM targetmol.com |
| MDA-MB-468 (TNBC) | EGFR/EpCAM | scFv-SNAP-MMAE | 114.7–740.4 nM mdpi.com |
| MDA-MB-231 (TNBC) | EGFR/EpCAM | scFv-SNAP-MMAE | 114.7–740.4 nM mdpi.com |
| Hs578T (TNBC) | EGFR/EpCAM | scFv-SNAP-MMAE | 114.7–740.4 nM mdpi.com |
| MDA-MB-453 (TNBC) | EGFR/EpCAM | scFv-SNAP-MMAE | 114.7–740.4 nM mdpi.com |
| MDA-MB-231 | - | GGG-Val-Cit-PAB-MMAE | 1.86x10-8 M nih.gov |
| MDA-MB-231 | - | GGG-Val-Cit-PAB-MMAE + Cathepsin B | 4.70x10-10 M nih.gov |
Selectivity in Targeted Cell Lines
A critical aspect of ADC efficacy is its ability to selectively kill cancer cells that express the target antigen while sparing non-target cells. Val-cit-PAB-OH conjugates have demonstrated this selectivity in various studies.
For example, dipeptide-containing ADCs with a Val-Cit-PABC linker were found to be significantly more selective and potent than ADCs with an acid-cleavable hydrazone linker. cam.ac.uk In a study with doxorubicin (B1662922) conjugates, the Val-Cit linked ADC was over 550-fold less potent against antigen-negative cells, highlighting its increased selectivity compared to the unconjugated drug. cam.ac.uk
The selectivity of Val-cit-PAB-OH conjugates is further enhanced by their dependence on intracellular proteases like cathepsin B for payload release. nih.gov This enzymatic cleavage is a key feature that distinguishes it from non-cleavable linkers and contributes to a wider therapeutic window. The design of linkers continues to evolve, with modifications aimed at improving stability and selectivity. For instance, the glutamic acid–valine–citrulline (EVCit) tripeptide sequence has been developed to provide high stability in plasma while still allowing for cathepsin-mediated cleavage. nih.gov
In Vivo Efficacy and Pharmacodynamics of Val-cit-PAB-OH Conjugates
Following promising in vitro results, the efficacy of Val-cit-PAB-OH conjugates is further evaluated in in vivo animal models, typically using xenografts where human tumor cells are implanted into immunocompromised mice. These studies provide crucial data on tumor growth inhibition, therapeutic window, and the relationship between linker stability and potency.
Tumor Growth Inhibition in Xenograft Models
Val-cit-PAB-OH conjugates have consistently demonstrated significant tumor growth inhibition in various xenograft models. For instance, an ADC with a more stable Val-Cit linker showed significantly greater efficacy in a mouse xenograft model, inhibiting tumor growth for a longer duration compared to an ADC with an unmodified Val-Cit linker. cam.ac.uk
In a study comparing different linker technologies, ADCs with a β-glucuronidase-cleavable linker were found to be more efficacious than Val-Cit ADCs in xenografted mice. cam.ac.uk However, the Val-Cit ADC had a higher maximum tolerated dose. cam.ac.uk Another study showed that an ADC with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-Cit linker, which has greater cathepsin B specificity, exhibited superior therapeutic performance in tumor-bearing mice compared to the standard Val-Cit linker. unimi.it
Furthermore, in a human lymphoma tumor xenograft model, a novel anti-CD22-DM1-ADC induced tumor regression at a single dose of 3 mg/kg. nih.gov Similarly, in a non-Hodgkin lymphoma xenograft model, an ADC with a tandem-cleavage linker modified at the P1' position was superior in efficacy compared to one modified at the P3 position. acs.org
Table 2: Tumor Growth Inhibition by Val-cit-PAB-OH Conjugates in Xenograft Models
| Xenograft Model | Target | Conjugate/Linker | Key Finding |
|---|---|---|---|
| Mouse Xenograft | - | Stable Val-Cit Linker ADC | Significantly more efficacious than unmodified Val-Cit linker ADC. cam.ac.uk |
| Xenografted Mice | - | Val-Cit ADC vs. β-glucuronidase-cleavable ADC | β-glucuronidase ADC more efficacious, but Val-Cit ADC had a higher MTD. cam.ac.uk |
| Tumor-bearing Mice | - | cBu-Cit Linker ADC | Superior therapeutic performance compared to standard Val-Cit linker. unimi.it |
| Human Lymphoma | CD22 | anti-CD22-DM1-ADC | Tumor regression at a single 3 mg/kg dose. nih.gov |
| Non-Hodgkin Lymphoma (Jeko-1) | CD79b | Tandem-cleavage linker (P1' modified) | Superior efficacy compared to P3 modified linker. acs.org |
Therapeutic Window and Tolerability Assessments
The therapeutic window, which is the range between the minimum effective dose and the maximum tolerated dose (MTD), is a critical determinant of an ADC's clinical viability. Val-cit-PAB-OH conjugates have generally shown a favorable therapeutic window in preclinical studies.
Despite some instability in mouse plasma, Val-Cit-containing ADCs have been found to be highly active in vivo with a large therapeutic window in mice. cam.ac.uk However, efforts to improve linker stability are ongoing to further widen this window. For example, tandem-cleavage linkers have been developed to improve in vivo stability and tolerability. acs.org In rat toxicity studies, ADCs with these novel linkers were well-tolerated with negligible effects on bone marrow-derived cells. acs.org
Tolerability assessments are crucial, and in some cases, Val-Cit-PAB linked ADCs have shown better tolerability compared to other linker technologies. For instance, a glucuronide-linked ADC was not as well-tolerated in vivo as a Val-Cit-PAB conjugate, even though it showed greater efficacy. nih.gov
Correlation between Linker Stability and In Vivo Potency
The stability of the Val-cit-PAB linker in circulation is directly correlated with the in vivo potency of the ADC. Premature cleavage of the linker in plasma can lead to off-target toxicity and reduced efficacy. cam.ac.uk
It has been demonstrated that the stability of the Val-Cit linker is dependent on the conjugation site on the antibody, with more solvent-exposed sites showing lower stability. cam.ac.uk This instability in mouse plasma, primarily due to the enzyme carboxylesterase Ces1C, can reduce the potency and activity of Val-Cit containing ADCs. nih.govcam.ac.uk
To address this, linker modifications have been explored. The introduction of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker has been shown to provide exceptional stability in mouse plasma while maintaining the ability to release the payload upon cathepsin-mediated cleavage. nih.gov An ADC with this EVCit linker demonstrated greater in vivo stability and antitumor efficacy in xenograft models compared to a standard Val-Cit variant. nih.gov This highlights the critical importance of linker engineering to optimize the in vivo performance of ADCs.
Off-Target Toxicity and Mitigation Strategies
While the Val-cit-PAB linker system is designed for selective cleavage within the lysosomal environment of cancer cells, a significant challenge in preclinical and translational research is the occurrence of off-target toxicity. nih.gov This toxicity is not related to the antibody's target but stems from the premature release of the cytotoxic payload in the systemic circulation. nih.govacs.org This premature cleavage compromises the therapeutic index of antibody-drug conjugates (ADCs) by causing damage to healthy tissues, leading to dose-limiting toxicities. acs.orgresearchgate.net The instability of the linker in the extracellular matrix is a primary driver of these adverse effects. researchgate.net Research has focused on understanding the mechanisms behind this unintended payload release to develop mitigation strategies, such as creating more stable linker designs. acs.org
Myelosuppression and its Link to Val-cit-PAB-OH Cleavage
A frequently observed off-target toxicity associated with ADCs utilizing the Val-cit-PAB linker is myelosuppression, which includes neutropenia, thrombocytopenia, and anemia. acs.orgresearchgate.net This hematological toxicity is considered a common side-effect for ADCs conjugated with payloads like monomethyl auristatin E (MMAE) via the Val-cit linker, irrespective of the specific cancer antigen being targeted. acs.orgresearchgate.net
The underlying cause of this myelosuppression is directly linked to the premature cleavage of the Val-cit dipeptide linker by extracellular enzymes. acs.orgresearchgate.net Seminal research has demonstrated that serine proteases, particularly neutrophil elastase secreted by differentiating neutrophils, can cleave the Val-cit linker. acs.orgresearchgate.net This enzymatic action liberates the cytotoxic payload in the bloodstream. The released toxin can then harm healthy cells, with bone marrow-resident neutrophil precursors being particularly vulnerable. acs.orgresearchgate.net This leads to a reduction in the population of neutrophils, a condition known as neutropenia, which is a significant dose-limiting toxicity. nih.govacs.org The susceptibility of the Val-cit linker to cleavage by neutrophil elastase is therefore a critical factor in the mechanism-based, off-target toxicity of these ADCs. acs.orgchemrxiv.org
Role of Extracellular Enzymes in Off-Target Release
The premature release of cytotoxic drugs from Val-cit-PAB-OH-based conjugates is primarily mediated by the action of specific extracellular enzymes that are not the intended lysosomal cathepsins. chemrxiv.org Two key enzymes have been identified in this process:
Human Neutrophil Elastase (NE): This serine protease is a major contributor to the off-target cleavage of the Val-cit linker in humans. nih.govchemrxiv.org NE specifically cleaves the peptide bond between the valine and citrulline residues. chemrxiv.orgnih.gov This action detaches the payload, often as a Cit-PAB-drug complex, which can then exert cytotoxic effects on non-target cells. chemrxiv.orgnih.gov The cleavage by NE is considered a significant cause of neutropenia observed with some Val-cit-based ADCs. nih.govacs.org
Carboxylesterase 1C (Ces1C): In preclinical studies involving rodent models, carboxylesterase Ces1C, an enzyme found in mouse and rat plasma, has been shown to be responsible for the premature cleavage of the Val-cit linker. researchgate.netnih.govpreprints.org This susceptibility in murine plasma complicates the preclinical evaluation and translation of ADCs, as the stability observed in human plasma is not replicated. researchgate.netnih.gov The instability in mouse plasma due to Ces1C can lead to rapid payload release and potential failure in preclinical testing, even for ADCs that might otherwise be stable and effective in humans. cam.ac.uk
The vulnerability of the Val-cit-PAB linker to these extracellular enzymes highlights a key challenge in ADC development. nih.gov Mitigation strategies have focused on modifying the peptide sequence to create linkers that are more resistant to these non-specific enzymes while retaining sensitivity to lysosomal cathepsins. acs.orgchemrxiv.org
Data Table: Extracellular Enzymes Implicated in Val-cit-PAB Linker Cleavage
| Enzyme | Class | Source/Location | Substrate Linker | Cleavage Site | Implication |
| Human Neutrophil Elastase (NE) | Serine Protease | Secreted by neutrophils | Val-Cit | Between Valine and Citrulline chemrxiv.orgnih.gov | Off-target toxicity, potential for neutropenia in humans nih.govacs.org |
| Carboxylesterase 1C (Ces1C) | Carboxylesterase | Mouse and rat plasma | Val-Cit | Not specified, leads to payload detachment nih.govnih.gov | Hinders preclinical evaluation due to instability in murine models researchgate.netpreprints.org |
Future Directions and Advanced Research Frontiers for Val Cit Pab Oh
Development of Next-Generation Val-cit-PAB-OH Linker Variants
The evolution of the Val-cit-PAB-OH linker is geared towards creating variants with superior therapeutic indices. Researchers are actively exploring modifications to the core structure to address existing limitations, such as off-target cleavage and premature drug release.
Enhanced Enzyme Selectivity and Plasma Stability
A primary challenge with the conventional Val-Cit-PAB linker is its susceptibility to premature cleavage by enzymes present in the bloodstream, such as human neutrophil elastase and carboxylesterase Ces1C, which can lead to off-target toxicity. acs.orgresearchgate.netnih.gov To mitigate this, research has focused on modifying the peptide sequence to enhance its selectivity for lysosomal proteases like cathepsin B, which are overexpressed in tumor cells. nih.govmdpi.comcaymanchem.com
One successful strategy involves the addition of a glutamic acid residue at the N-terminus of the valine, creating the Glu-Val-Cit linker. unimi.it This modification has been shown to impart high plasma stability by making the linker a poor substrate for mouse plasma enzyme Ces1C, without compromising the drug release kinetics in the presence of cathepsin B. unimi.it In vivo studies have demonstrated the superior therapeutic activity of ADCs with the Glu-Val-Cit linker compared to the traditional Val-Cit linker. unimi.itcam.ac.uk Other modifications, such as the development of the cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-Cit linker, have also shown enhanced specificity for cathepsin B. nih.govunimi.it
Furthermore, researchers have explored the impact of substituting amino acids at different positions. Replacing valine with other amino acids or modifying the citrulline can influence both plasma stability and lysosomal cleavability. nih.gov For instance, the Val-Ala linker has demonstrated better hydrophilicity and stability compared to Val-Cit in certain contexts. nih.govaxispharm.com The introduction of hydrophilic amino acids at the P3 position, such as in Glu-Val-Cit and Asp-Val-Cit, has shown excellent stability in mouse plasma. preprints.org
| Linker Variant | Modification | Key Finding | Reference |
|---|---|---|---|
| Glu-Val-Cit | Addition of Glutamic Acid at N-terminus | Increased plasma stability by resisting Ces1C cleavage; superior in vivo activity. | unimi.itcam.ac.uk |
| cBu-Cit | Replacement of Valine with cyclobutane-1,1-dicarboxamide | Enhanced specificity for cathepsin B. | nih.govunimi.it |
| Val-Ala | Replacement of Citrulline with Alanine | Improved hydrophilicity and stability in some ADC constructs. | nih.govaxispharm.com |
| Glu-Gly-Cit | Incorporation of Glutamic acid and Glycine | Resistant to human neutrophil elastase (NE). | acs.org |
| Exo-cleavable linkers (e.g., EEVC, EVC) | Repositioning the cleavable peptide linker to the exo position of the PAB moiety. | Reduced premature payload release and increased drug-to-antibody ratios. | acs.org |
Exploration of Novel Cleavage Triggers
Beyond cathepsin-mediated cleavage, researchers are investigating alternative enzymatic triggers to broaden the applicability of Val-cit-PAB-OH-based linkers. The goal is to exploit other enzymes that are specifically overexpressed in the tumor microenvironment.
Novel enzyme-cleavable triggers that have been explored include:
β-glucuronidase: This enzyme is overexpressed in some tumor cells and can be used to trigger the release of payloads from corresponding linkers. researchgate.netnih.gov
β-galactosidase: Similar to β-glucuronidase, β-galactosidase is overexpressed in certain tumors and has been shown to effectively cleave specifically designed linkers. nih.gov
Sulfatase: Sulfatase-cleavable linkers have demonstrated high plasma stability and potent cytotoxicity in preclinical studies. nih.gov
Phosphate (B84403)/Pyrophosphate-based linkers: These linkers, which can be cleaved by phosphatases, offer the advantage of increased hydrophilicity, potentially mitigating aggregation issues with hydrophobic payloads. nih.govmdpi.com
Fe(II)-reactive linkers: These linkers are designed to be cleaved by the Fenton reaction in the presence of elevated levels of ferrous iron, a condition found in some tumors. nih.govaxispharm.com
Tandem-cleavage linkers: This innovative approach requires two sequential enzymatic events for payload release, which can significantly enhance plasma stability and reduce off-target toxicity. researchgate.netacs.org An example is a linker that requires both β-glucuronidase and cathepsin B activity for drug liberation. acs.org
Integration of Val-cit-PAB-OH with Emerging Drug Delivery Platforms
The versatility of the Val-cit-PAB-OH linker extends beyond traditional ADCs. Research is underway to integrate this cleavable motif into a variety of advanced drug delivery systems to enhance their tumor-targeting capabilities. These platforms include:
Peptide-drug conjugates (PDCs): PDCs utilize peptides as targeting ligands instead of antibodies, offering advantages such as smaller size and better tumor penetration. nih.gov The Val-cit-PAB-OH linker can be incorporated to ensure tumor-specific release of the cytotoxic payload.
Nanoparticle-based systems: The linker can be used to tether drugs to nanoparticles, such as liposomes or polymers, which can accumulate in tumors through the enhanced permeability and retention (EPR) effect. The subsequent cleavage of the Val-cit-PAB-OH linker within the tumor microenvironment would then release the active drug.
Antibody-siRNA conjugates: The Val-cit-PAB-OH linker can be adapted for the delivery of siRNA, enabling targeted gene silencing in cancer cells. nih.gov
Computational Modeling and Rational Design of Val-cit-PAB-OH Linkers
Computational modeling and simulation are becoming indispensable tools for the rational design of next-generation Val-cit-PAB-OH linkers. These approaches allow researchers to predict how structural modifications will affect key properties such as enzyme selectivity, cleavage kinetics, and stability. By simulating the interaction between the linker and various proteases, scientists can identify modifications that enhance specificity for target enzymes like cathepsin B while minimizing cleavage by off-target proteases. unimi.it This in silico screening process can significantly accelerate the development of optimized linkers by prioritizing the most promising candidates for synthesis and experimental validation. nih.gov
Standardization of Preclinical Evaluation Protocols for Val-cit-PAB-OH Conjugates
As the complexity of Val-cit-PAB-OH-based conjugates increases, so does the need for standardized preclinical evaluation protocols. Robust and reproducible methods are crucial for accurately assessing the in vivo performance of these novel therapeutics and ensuring their clinical translatability. oaepublish.com
Key areas for standardization include:
In vivo models: The use of more clinically relevant preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models, is essential for evaluating the efficacy and toxicity of new ADC candidates. oaepublish.commdpi.com These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. oaepublish.com
Bioanalytical methods: Standardized and validated assays are needed to accurately measure ADC stability, drug-to-antibody ratio (DAR), and payload release in biological matrices. acs.org
Imaging techniques: Advanced molecular imaging techniques can provide valuable insights into the biodistribution, tumor penetration, and target engagement of ADCs in vivo, aiding in the selection of the most promising candidates for clinical development. oaepublish.com
Q & A
Q. What are the critical steps in synthesizing Val-cit-PAB-OH with high purity (>95%), and how can researchers validate its structural integrity?
- Methodological Answer: Val-cit-PAB-OH synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Key steps include:
- Coupling Optimization : Use HBTU/HOBt as activators for efficient amide bond formation between Val, Cit, and PAB-OH .
- Deprotection and Cleavage : TFA-mediated cleavage from the resin, followed by HPLC purification (C18 column, acetonitrile/water gradient) to achieve >95% purity .
- Validation : Confirm identity via LC-MS (expected [M+H]+: 380.3) and ¹H/¹³C NMR (e.g., δ 7.8 ppm for PAB aromatic protons) .
Q. How does Val-cit-PAB-OH function as a cleavable linker in ADC design, and what assays are used to evaluate its protease sensitivity?
- Methodological Answer: The Val-Cit dipeptide is selectively cleaved by cathepsin B in lysosomal compartments, releasing the cytotoxic payload. Researchers assess cleavage efficiency using:
- In Vitro Assays : Incubate linker-payload constructs with recombinant cathepsin B (pH 5.0, 37°C) and quantify released payload via LC-MS/MS .
- Plasma Stability Tests : Monitor linker integrity in human plasma (37°C, 72 hours) to confirm resistance to nonspecific proteolysis .
Q. What analytical techniques are essential for characterizing Val-cit-PAB-OH derivatives, and how can researchers mitigate batch-to-batch variability?
- Methodological Answer:
- Primary Techniques : Reverse-phase HPLC (purity), MALDI-TOF MS (mass verification), and FT-IR (amide bond confirmation) .
- Mitigating Variability : Standardize reaction conditions (temperature, solvent ratios) and implement QC protocols (e.g., acceptance criteria: ±2% HPLC area purity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported plasma stability data for Val-cit-PAB-OH under varying pH and temperature conditions?
- Methodological Answer: Discrepancies often arise from differences in experimental design (e.g., plasma source, incubation time). To address this:
- Controlled Replication : Use pooled human plasma (≥3 donors) and standardized protocols (e.g., 37°C, pH 7.4 vs. 5.5) .
- Data Normalization : Express stability as % intact linker relative to a stable internal standard (e.g., PEGylated control) .
Q. What strategies optimize the drug-to-antibody ratio (DAR) in ADCs using Val-cit-PAB-OH, while minimizing aggregation?
- Methodological Answer:
- Conjugation Optimization : Employ site-specific conjugation (e.g., engineered cysteine residues) to control DAR (target: 2–4).
- Aggregation Mitigation : Use hydrophobic interaction chromatography (HIC) to separate high-DAR species and assess stability via SEC-HPLC .
Q. How do structural modifications to Val-cit-PAB-OH (e.g., substituents on PAB-OH) influence linker hydrophilicity and in vivo efficacy?
- Methodological Answer:
- Hydrophilicity Screening : Measure logP values (octanol/water partitioning) of modified linkers.
- In Vivo Testing : Compare tumor-to-normal tissue ratios in xenograft models using radiolabeled ADCs (e.g., ⁸⁹Zr-DFO conjugates) .
Methodological Considerations for Reproducibility
Q. What guidelines ensure reproducible synthesis and characterization of Val-cit-PAB-OH in compliance with NIH preclinical standards?
- Answer : Adopt NIH reporting guidelines for experimental conditions (e.g., reagent lot numbers, HPLC gradient profiles) and deposit raw data (e.g., chromatograms, spectra) in public repositories .
Q. How should researchers design dose-escalation studies for ADCs incorporating Val-cit-PAB-OH to balance efficacy and toxicity?
- Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate linker cleavage rates with tumor growth inhibition and off-target toxicity in murine models .
Contradiction Analysis in Published Studies
Q. Why do some studies report superior tumor penetration for Val-cit-PAB-OH-based ADCs, while others highlight limited biodistribution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
